Home > Products > Screening Compounds P28023 > Propargyl-O-C1-amido-PEG2-C2-NHS ester
Propargyl-O-C1-amido-PEG2-C2-NHS ester -

Propargyl-O-C1-amido-PEG2-C2-NHS ester

Catalog Number: EVT-10950353
CAS Number:
Molecular Formula: C16H22N2O8
Molecular Weight: 370.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Propargyl-O-C1-amido-PEG2-C2-NHS ester is a specialized chemical compound primarily utilized in the field of bioconjugation, particularly for the synthesis of antibody-drug conjugates (ADCs). This compound features a non-cleavable polyethylene glycol (PEG) linker that enhances the stability and efficacy of therapeutic agents. The full chemical name reflects its structural components, which include propargyl, amido, and NHS ester functionalities.

Source

The compound is cataloged under the CAS number 2101206-30-6 and has been referenced in various chemical databases and product listings, including Bio-Fount and Xcess Biosciences. It is commercially available for research purposes and is noted for its high purity and stability under specified storage conditions .

Classification

Propargyl-O-C1-amido-PEG2-C2-NHS ester is classified as a non-cleavable PEG linker. PEG linkers are widely used in bioconjugation chemistry due to their ability to improve solubility, reduce immunogenicity, and enhance pharmacokinetic properties of conjugated drugs. This specific compound falls under the category of linkers designed for ADCs, which combine the targeting capabilities of antibodies with the cytotoxic effects of drugs .

Synthesis Analysis

Methods

The synthesis of Propargyl-O-C1-amido-PEG2-C2-NHS ester typically involves several key steps:

  1. Formation of the Amido Bond: The initial step involves reacting propargyl amine with a suitable carboxylic acid derivative to form an amide bond.
  2. PEGylation: The resulting amide is then reacted with a PEG derivative, which provides the necessary hydrophilic properties.
  3. NHS Activation: Finally, the PEGylated product is converted into an NHS ester by reacting it with N-hydroxysuccinimide, facilitating its use in conjugation reactions.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yield and purity. Additionally, purification techniques such as chromatography may be employed to isolate the final product .

Molecular Structure Analysis

Structure

The molecular formula for Propargyl-O-C1-amido-PEG2-C2-NHS ester is C16H22N2O8C_{16}H_{22}N_{2}O_{8}, with a molecular weight of 370.35 g/mol. The structure includes:

  • A propargyl group that provides reactivity.
  • A two-unit PEG chain that enhances solubility.
  • An NHS ester group that allows for easy conjugation to target molecules.

Data

  • SMILES: C#CCOCC(NCCOCCOCCC(ON1C(CCC1=O)=O)=O)=O
  • InChI: InChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19)

This data provides insight into its chemical behavior and potential interactions .

Chemical Reactions Analysis

Reactions

Propargyl-O-C1-amido-PEG2-C2-NHS ester participates in various chemical reactions primarily centered around bioconjugation processes:

  1. Conjugation to Antibodies: The NHS group reacts with primary amines present on antibodies or other biomolecules, forming stable amide bonds.
  2. Click Chemistry: The propargyl moiety can participate in click chemistry reactions, particularly with azides, facilitating efficient bioconjugation.

Technical Details

These reactions are often performed under mild conditions to preserve the integrity of sensitive biological molecules involved in the conjugation process .

Mechanism of Action

Process

The mechanism of action for Propargyl-O-C1-amido-PEG2-C2-NHS ester revolves around its role as a linker in ADCs:

  1. Targeting: Once conjugated to an antibody, the ADC can selectively bind to specific antigens on cancer cells.
  2. Drug Delivery: Upon internalization by target cells, the cytotoxic drug linked via the PEG spacer is released intracellularly, leading to cell death.

Data

This mechanism enhances therapeutic efficacy while minimizing off-target effects associated with traditional chemotherapy .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Density: Approximately 1.3 g/cm³

Chemical Properties

  • Molecular Weight: 370.35 g/mol
  • Solubility: Soluble in polar solvents like water due to the PEG component.
Applications

Propargyl-O-C1-amido-PEG2-C2-NHS ester has notable applications in:

  1. Antibody-drug Conjugates: Used extensively in developing targeted cancer therapies.
  2. Bioconjugation Chemistry: Serves as a versatile linker in various bioconjugation strategies.
  3. Research and Development: Employed in academic and industrial research settings for drug formulation and development studies.

This compound exemplifies the advancements in drug delivery systems aimed at improving treatment specificity and efficacy .

Introduction to Propargyl-O-C1-amido-PEG2-C2-NHS Ester in Modern Bioconjugation

Role in Antibody-Drug Conjugate (ADC) Development

Propargyl-O-C1-amido-PEG2-C2-NHS ester serves as a foundational building block in the architecture of next-generation antibody-drug conjugates, where it functions as a non-cleavable 2-unit polyethylene glycol linker [2] [6]. Its primary role resides in creating stable connections between cytotoxic payloads and biological vectors (typically monoclonal antibodies), enabling targeted delivery to disease sites while minimizing off-target toxicity. The NHS ester moiety exhibits rapid reactivity with lysine ε-amino groups on antibodies, forming stable amide bonds that withstand extracellular conditions. This covalent linkage ensures the payload remains attached during systemic circulation, a critical determinant of ADC safety profiles [6] [9].

The incorporation of a precisely defined 2-unit polyethylene glycol spacer significantly influences the conjugate's biophysical behavior. With a molecular weight of 370.35 g/mol (chemical formula: C₁₆H₂₂N₂O₈), this compact linker extends the distance between the antibody and payload by approximately 13.5 Å, sufficient to reduce steric hindrance that might compromise antigen recognition or payload activity [2] [6]. The PEG spacer simultaneously enhances aqueous solubility of hydrophobic payloads, mitigating aggregation—a common challenge in ADC formulation that can accelerate clearance and reduce therapeutic index.

Table 1: Comparative Analysis of PEG Linkers in ADC Design

Linker TypePEG UnitsMolecular Weight (g/mol)Approximate Length (Å)Key Advantages
Propargyl-O-C1-amido-PEG2-C2-NHS ester2370.3513.5Balanced stealth properties; Minimal immunogenicity; Optimal payload flexibility
PEG4-based linkers4458.4618.0Enhanced solubility; Greater shielding effect
Non-PEG linkers0<300<10Minimal linker-dependent metabolism; Compact architecture

The strategic value of this linker extends beyond its structural role to its chemical versatility. Following antibody conjugation via the NHS ester, the terminal alkyne remains available for copper-catalyzed cycloaddition with azide-functionalized payloads—a sequential conjugation approach that overcomes challenges associated with direct coupling of sensitive cytotoxic agents. This modular assembly supports controlled drug-to-antibody ratios, a critical quality attribute determining ADC efficacy and safety [6] [9].

Significance of Non-Cleavable PEG Linkers in Targeted Drug Delivery

Non-cleavable linkers represent a transformative advancement in targeted therapeutic delivery systems, with Propargyl-O-C1-amido-PEG2-C2-NHS ester exemplifying this technology through its robust molecular design. Unlike enzymatically cleavable counterparts, this linker maintains covalent integrity throughout systemic circulation, only releasing its payload upon complete lysosomal degradation of the antibody component following cellular internalization [3] [7]. This mechanism offers distinct pharmacological advantages: it prevents premature payload release in plasma, significantly reducing off-target toxicity while simultaneously generating active metabolites that retain the linker's amino acid components, enhancing cancer cell specificity [3].

The polyethylene glycol component fundamentally transforms the bioconjugate's pharmacokinetic profile. The ethylene oxide repeating units create a hydrophilic hydration shell around the conjugate, diminishing nonspecific interactions with plasma proteins and cellular surfaces. This "stealth" characteristic extends circulatory half-life by reducing hepatic clearance and macrophage uptake, directly translating to improved tumor accumulation. The two-unit length represents an optimal compromise—providing substantial hydrophilic benefits without excessive molecular weight that might necessitate dosage escalation [3] [6].

The linker's stability derives from its chemically resistant bonds: the amide linkage between the propargyl moiety and polyethylene glycol chain, and the ether bonds within the polyethylene glycol spacer. These bonds demonstrate exceptional resilience to serum hydrolases and acidic environments encountered during circulation, ensuring >95% of payload remains attached until reaching the target site. This stability is quantifiably superior to disulfide-based or protease-cleavable linkers, which typically exhibit 5-15% plasma detachment within 48 hours [7]. Furthermore, the polyethylene glycol component sterically shields the amide bonds from enzymatic recognition, adding another layer of protection against premature cleavage.

Table 2: Stability and Functional Advantages of Non-cleavable PEG Linkers

CharacteristicImpact on ADC PerformanceMechanistic Basis
Lysosomal processing dependencyEnhanced tumor specificityPayload release exclusively in target cells following antibody degradation
Polyethylene glycol hydrationReduced hepatic clearanceHydration shell minimizes opsonization and subsequent RES uptake
Amide bond stabilityMinimized systemic toxicityResistance to serum proteases and esterases
Controlled payload release kineticsSustained intracellular drug exposureGradual generation of amino acid-linker-payload metabolites

Click Chemistry Integration: Alkyne-Azide Cycloaddition Mechanisms

The alkyne functionality in Propargyl-O-C1-amido-PEG2-C2-NHS ester enables transformative applications through copper-catalyzed azide-alkyne cycloaddition, a cornerstone reaction in modern bioconjugation that fulfills all criteria for bioorthogonal chemistry [1] [5] [6]. This reaction mechanism involves a copper(I) catalyst coordinating simultaneously to the terminal alkyne and organic azide, dramatically accelerating their 1,3-dipolar cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The kinetic acceleration under physiological conditions (typically achieving completion within minutes at micromolar concentrations) enables efficient conjugation without damaging biomolecular integrity [5] [6].

The strategic positioning of the alkyne at the distal end of the polyethylene glycol spacer ensures optimal accessibility for catalytic coordination. Unlike internal alkynes, the terminal alkyne maintains sufficient steric freedom for copper coordination, while the polyethylene glycol chain prevents hydrophobic collapse or nonspecific adsorption that might hinder reaction efficiency. This spatial arrangement yields near-quantitative conjugation efficiencies (>95%) with diverse azide-functionalized payloads, including highly hydrophobic cytotoxins, fluorescent probes, and immunomodulators [6].

The reaction's bioorthogonality represents its most significant advantage: neither alkyne nor azide functionalities react with native biological functional groups (amines, thiols, carboxylic acids), enabling selective conjugation without protecting groups. This selectivity permits sequential conjugation protocols where the NHS ester first targets lysine residues on antibodies, followed by copper-catalyzed azide-alkyne cycloaddition with payloads—a methodology that prevents cross-reaction and preserves protein integrity [1] [5]. Furthermore, the triazole product exhibits exceptional stability under physiological conditions, resisting hydrolytic, enzymatic, and redox degradation while contributing minimal immunogenicity.

Table 3: Characteristics of Copper-Catalyzed Azide-Alkyne Cycloaddition in Bioconjugation

Reaction AttributeBiological Conjugation AdvantageImpact on Conjugate Quality
BioorthogonalityNo interference with native biomoleculesPreserves antibody structure and function; No side reactions
Rapid kinetics (k~10⁶ M⁻¹s⁻¹)Efficient conjugation under dilute conditionsQuantitative payload attachment without concentration-dependent aggregation
Triazole ring stabilityPermanent linkage resistant to biological degradationConsistent drug-to-antibody ratio throughout circulation
Modular design flexibilityCompatible with diverse payload-azide derivativesStreamlined ADC optimization with varied payload classes

The copper catalyst system typically employs copper sulfate with reducing agents (sodium ascorbate) or stabilizing ligands (tris-hydroxypropyltriazole), maintaining catalytic efficiency while minimizing protein oxidation. Recent advances utilize copper-chelating ligands that protect antibody disulfide bonds from reduction, further enhancing conjugate stability. This continuous refinement of copper-catalyzed azide-alkyne cycloaddition methodology solidifies Propargyl-O-C1-amido-PEG2-C2-NHS ester's position as a future-oriented linker technology adaptable to next-generation therapeutic formats beyond conventional antibody-drug conjugates [1] [6].

Properties

Product Name

Propargyl-O-C1-amido-PEG2-C2-NHS ester

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(2-prop-2-ynoxyacetyl)amino]ethoxy]ethoxy]propanoate

Molecular Formula

C16H22N2O8

Molecular Weight

370.35 g/mol

InChI

InChI=1S/C16H22N2O8/c1-2-7-25-12-13(19)17-6-9-24-11-10-23-8-5-16(22)26-18-14(20)3-4-15(18)21/h1H,3-12H2,(H,17,19)

InChI Key

XPZCDKUNWPDACM-UHFFFAOYSA-N

Canonical SMILES

C#CCOCC(=O)NCCOCCOCCC(=O)ON1C(=O)CCC1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.